2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one
Overview
Description
The compound “2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one” is also known as “1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-5-amine”. It has a CAS Number of 1097161-86-8 and a molecular weight of 259.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C14H17N3O2 . The InChI code for this compound is 1S/C14H17N3O2/c15-12-1-2-13-11(9-12)3-4-17(13)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10,15H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 259.30 and a molecular formula of C14H17N3O2 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis Techniques and Chemical Applications
- Stereoselective Synthesis of Morpholines : Copper(II) 2-ethylhexanoate-promoted addition of an alcohol and an amine across an alkene, termed oxyamination, was reported to synthesize several 2-aminomethyl morpholines with good to excellent yields and diastereoselectivities (Sequeira & Chemler, 2012). This exemplifies the utility of morpholinyl compounds in creating complex molecular architectures.
- Conversion of Amino Alcohols to Morpholines : Sulfinamides were used as temporary protecting/activating groups on amines for converting 1,2-amino alcohols into morpholines, demonstrating an efficient methodology that concluded with the synthesis of morpholine hydrochloride salts. This process highlights the application in synthesizing potential drug molecules (Fritz et al., 2011).
- Aminomethylation with Biogenic Cyclic Amines : A study on the aminomethylation of various pyrroles and indoles with cyclic amines, including morpholine, revealed efficient pathways to synthesize 2-aminomethylpyrroles and 2-aminomethyl-4,5,6,7-tetrahydroindoles, indicating the versatility of morpholinyl compounds in organic synthesis (Markova et al., 2017).
Biological Activities and Potential Therapeutic Applications
- Antioxidant Activity : The antioxidant activity of 2-amino-5-alkylidenethiazol-4-ones was studied, showing significant lipid peroxidation inhibition. This scaffolding, which can be considered analogous to the core structure of the queried compound, showcases the potential of morpholinyl derivatives in medicinal chemistry for developing antioxidant therapies (Zvezdanović et al., 2014).
- Anti-inflammatory Activity : Novel thiophene derivatives incorporating a morpholine moiety exhibited considerable anti-inflammatory activity, outperforming standard drugs in some instances. This underscores the therapeutic relevance of morpholinyl compounds in designing anti-inflammatory agents (Helal et al., 2015).
Photophysics and Biomolecular Binding
- Photophysical Properties : Research on new series of quinolines substituted with morpholine groups revealed strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions. These findings highlight the potential of morpholinyl compounds in the development of fluorescent probes and therapeutic agents targeting DNA (Bonacorso et al., 2018).
Properties
IUPAC Name |
2-(5-aminoindol-1-yl)-1-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-12-1-2-13-11(9-12)3-4-17(13)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNOFVOEZBWMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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